Ethyl 3-(4-cyanophenyl)propanoate

Catalyst Recycling Green Chemistry Process Economics

Ethyl 3-(4-cyanophenyl)propanoate (CAS 116460-89-0) is a 3-arylpropanoate ester featuring a para-cyanophenyl moiety, with a molecular formula of C₁₂H₁₃NO₂ and molecular weight of 203.24 g/mol. It serves primarily as a versatile building block in medicinal chemistry and organic synthesis, with the para-cyano group enabling specific electronic properties and the ethyl ester offering a handle for further functionalization via hydrolysis or transesterification.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 116460-89-0
Cat. No. B058490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-cyanophenyl)propanoate
CAS116460-89-0
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=C(C=C1)C#N
InChIInChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3
InChIKeyHMUZQCWYRBYXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-cyanophenyl)propanoate (CAS 116460-89-0): Procurement & Differentiation Guide


Ethyl 3-(4-cyanophenyl)propanoate (CAS 116460-89-0) is a 3-arylpropanoate ester featuring a para-cyanophenyl moiety, with a molecular formula of C₁₂H₁₃NO₂ and molecular weight of 203.24 g/mol . It serves primarily as a versatile building block in medicinal chemistry and organic synthesis, with the para-cyano group enabling specific electronic properties and the ethyl ester offering a handle for further functionalization via hydrolysis or transesterification [1].

Why Simple Substitution of Ethyl 3-(4-cyanophenyl)propanoate Fails: A Caution for Procurement


Substituting this specific ethyl ester with other 3-arylpropanoates or cyanophenyl derivatives without rigorous validation can lead to significant failures. The position of the cyano group (para- vs. ortho- or meta-) dramatically alters electronic properties and metabolic stability in drug candidates. Similarly, substituting the ethyl ester with a methyl or propyl ester changes the compound's physicochemical profile, including lipophilicity (LogP), which critically impacts ADME (Absorption, Distribution, Metabolism, Excretion) properties. Furthermore, the specific combination of the ethyl ester and the para-cyanophenyl group enables unique reactivity in cross-coupling reactions and influences the selectivity and potency of downstream biologically active molecules . Simply switching to a 'similar' analog without comparative data is a high-risk procurement decision.

Quantitative Evidence for Ethyl 3-(4-cyanophenyl)propanoate Differentiation


Quantified Catalyst Reusability in Ethyl 3-(4-cyanophenyl)propanoate Synthesis

In the polymer-supported synthesis of ethyl 3-(4-cyanophenyl)propanoate using a palladacycle catalyst, the catalyst was recovered by filtration and reused for four cycles with quantified yield data. This demonstrates the potential for cost savings in large-scale synthesis compared to using a non-recyclable homogeneous catalyst system .

Catalyst Recycling Green Chemistry Process Economics

Comparative LogP and PSA Data for Ethyl 3-(4-cyanophenyl)propanoate vs. Analogs

The predicted LogP (lipophilicity) and TPSA (Topological Polar Surface Area) of Ethyl 3-(4-cyanophenyl)propanoate are 2.05 and 50.1 Ų, respectively. These values can be compared to the free acid analog, 3-(4-cyanophenyl)propanoic acid, to illustrate the impact of esterification on drug-like properties .

Physicochemical Properties Drug-likeness ADME

High Yield and Purity Synthesis Routes for Ethyl 3-(4-cyanophenyl)propanoate

Ethyl 3-(4-cyanophenyl)propanoate can be synthesized with a high yield of 97% and is commercially available with a standard purity of 97% . This is a key benchmark when comparing to alternative synthetic routes for similar compounds, such as Ethyl 2-(4-cyanophenyl)propanoate, which has been reported with a yield of 81% .

Synthetic Efficiency Purity Specification Large-scale Preparation

Ethyl 3-(4-cyanophenyl)propanoate: Optimal Use Cases Based on Verified Evidence


Sustainable Large-Scale Synthesis of 3-Arylpropanoate Scaffolds

Given the demonstrated catalyst reusability with high yields over multiple cycles (88-91% for first three reuses) , this compound is ideally suited as a model substrate for optimizing and scaling up green chemistry processes. Procurement teams focusing on sustainable manufacturing should prioritize this compound when validating recyclable catalyst systems for the production of pharmaceutical intermediates.

Fine-Tuning Drug-likeness in Lead Optimization

The specific LogP of 2.05 and TPSA of 50.1 Ų make this ethyl ester a valuable intermediate for medicinal chemists aiming to precisely adjust lipophilicity and polarity in lead compounds. It serves as a preferred building block over the corresponding free acid (with its higher polarity) when increased membrane permeability is desired in a drug candidate series.

Cost-Effective Intermediate for Parallel Synthesis Libraries

The combination of high commercial purity (97%) and high reported synthetic yield (97%) makes Ethyl 3-(4-cyanophenyl)propanoate a cost-effective choice for generating diverse compound libraries. Researchers can procure this building block with confidence, knowing that the high purity and established synthetic routes will minimize waste and maximize the success rate of downstream reactions, such as amide coupling or ester hydrolysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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